3,4-Dimethylbenzyl bromide

Overview

Description

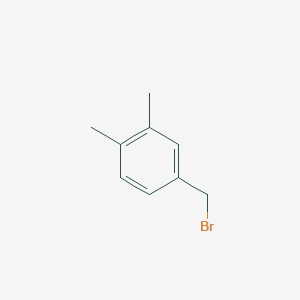

3,4-Dimethylbenzyl bromide, also known as 4-(bromomethyl)-1,2-dimethylbenzene, is an organic compound with the molecular formula C9H11Br and a molecular weight of 199.09 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with two methyl groups at the 3 and 4 positions. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzyl bromide can be synthesized through the bromination of 3,4-dimethyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:

C9H12+Br2→C9H11Br+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors where the reaction conditions, such as temperature and bromine concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

3,4-Dimethylbenzyl bromide participates in Sₙ2 reactions owing to the primary benzylic carbon’s accessibility. The bromine atom acts as a leaving group, enabling substitution with nucleophiles like azides:

-

Azide Substitution : Reacting with sodium azide (NaN₃) in dimethylformamide (DMF) at 45°C yields 3,4-dimethylbenzyl azide with 90% efficiency (Table 1) . This reaction is critical for synthesizing triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Mechanistic Considerations :

-

Steric hindrance from the 3,4-dimethyl groups slightly slows the Sₙ2 pathway but does not favor Sₙ1 due to the primary carbocation’s instability .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Benzylic C–H Arylation via Photoredox/Nickel Catalysis

Under dual photoredox/nickel catalysis, this compound undergoes enantioselective coupling with ethyl benzene to form 1,1-diaryl ethanes (Fig. 1) :

-

Conditions : Visible light (420 nm), Ni(cod)₂ catalyst, chiral ligand.

-

Outcome : 68% yield with 96:4 enantiomeric ratio (er) .

-

Scope : Tolerates electron-donating (-OMe, -Me) and withdrawing (-CF₃, -CN) substituents on aryl partners .

Mechanism :

-

Nickel facilitates oxidative addition to the C–Br bond.

-

Photoredox cycle generates aryl radicals for cross-coupling, achieving stereocontrol via the chiral ligand .

Oxidation to Carboxylic Acids

Strong oxidizing agents convert the benzylic position to a carboxylic acid:

Selectivity :

-

KMnO₄ preferentially oxidizes benzylic C–H bonds (weaker bond strength: ~89 kcal/mol) over alkyl C–H .

-

No carbocation rearrangements occur due to direct radical-mediated oxidation .

Radical-Mediated Reactions

Under photochemical conditions, this compound engages in radical pathways:

-

Example : LED irradiation (420 nm) with isopropanol generates debrominated products via hydrogen atom transfer (HAT) .

-

Mechanism : Homolytic C–Br bond cleavage forms a benzyl radical, which abstracts hydrogen from the solvent .

Mechanistic Insights and Challenges

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3,4-Dimethylbenzyl bromide serves as a crucial intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for introducing functional groups into organic molecules. This property is exploited in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism

The compound's mechanism of action involves its reactivity as an electrophile. The bromine atom acts as a good leaving group, facilitating nucleophilic attack on the benzyl carbon. This reactivity is essential for synthesizing complex organic structures, including biologically active compounds.

Biological Applications

Building Block for Biologically Active Molecules

In biological research, this compound is used as a building block for synthesizing probes and other molecules that study biological processes. Its derivatives are often employed to explore cellular mechanisms and interactions within biological systems.

Case Study: Drug Development

A notable application of this compound is in drug development. For instance, it has been utilized in synthesizing compounds that exhibit antimicrobial properties. Research has shown that its derivatives can inhibit the growth of specific bacteria, demonstrating potential therapeutic applications .

Medical Applications

Therapeutic Agent Development

this compound is instrumental in developing new therapeutic agents. Its derivatives have been investigated for their efficacy against various diseases, including bacterial infections. The compound's ability to modify existing drug structures enhances their effectiveness and bioavailability .

Research Insights

Studies have indicated that compounds derived from this compound can exhibit selective toxicity against certain pathogens while minimizing effects on human cells. This selectivity is crucial for developing safer therapeutic options .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in producing specialty chemicals and materials such as polymers and resins. Its reactivity allows it to be incorporated into various formulations, enhancing material properties .

Biocide Applications

The compound has been approved for use as a biocide within the European Economic Area (EEA) for applications in human hygiene, veterinary hygiene, and food safety. This approval underscores its importance in maintaining hygiene standards across different sectors .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Electrophilic reactivity facilitates nucleophilic substitutions |

| Biological Research | Building blocks for biologically active molecules | Derivatives show potential antimicrobial properties |

| Medical Development | Therapeutic agent synthesis | Selective toxicity against pathogens |

| Industrial Production | Specialty chemicals and biocides | Approved for use in hygiene applications |

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzyl carbon, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Benzyl Bromide: Similar structure but without the methyl groups on the benzene ring.

2,4-Dimethylbenzyl Bromide: Methyl groups are positioned differently on the benzene ring.

4-Methylbenzyl Bromide: Only one methyl group on the benzene ring.

Uniqueness: 3,4-Dimethylbenzyl bromide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds where such structural features are desired .

Biological Activity

3,4-Dimethylbenzyl bromide (C9H11Br) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

This compound is a brominated derivative of dimethylbenzyl compounds. It is primarily synthesized through electrophilic bromination of the corresponding dimethylbenzyl alcohol or other precursors. The synthesis typically involves the use of bromine or hydrogen bromide in organic solvents under controlled conditions to ensure high yield and purity .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties and potential applications in pharmaceuticals. Key areas of research include:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell membranes and interference with metabolic processes .

- Cytotoxicity : Research indicates that certain benzyl bromides can exhibit cytotoxic effects on cancer cell lines. The exact mechanism often involves apoptosis induction through mitochondrial dysfunction and oxidative stress .

The antimicrobial action of this compound is believed to stem from its ability to interact with bacterial membranes. It can displace essential cations (like Ca²⁺) from the membrane surface, leading to increased permeability and eventual cell lysis . This mechanism is characteristic of quaternary ammonium compounds (QACs), which share structural similarities with this compound.

Antimicrobial Efficacy

A study published in MDPI examined the effectiveness of various benzyl derivatives against common bacterial strains. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Benzyl Chloride | 64 | Escherichia coli |

| Quaternary Ammonium Compound | 16 | Pseudomonas aeruginosa |

Cytotoxicity Studies

In a cytotoxicity assay involving various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited significant cytotoxic effects at concentrations above 50 µM. The study concluded that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Safety and Toxicological Profile

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects such as skin irritation and respiratory issues. The no observed adverse effect level (NOAEL) for related compounds has been established at approximately 1000 ppm in animal studies .

Q & A

Q. Basic: What are the recommended methods for synthesizing 3,4-Dimethylbenzyl bromide with high purity?

Answer:

this compound can be synthesized via bromination of 3,4-dimethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For optimized purity:

- Use stoichiometric HBr in a reflux setup with controlled temperature (70–80°C) to minimize side reactions like oxidation to benzaldehyde .

- Purify via fractional distillation under reduced pressure (boiling point ~79°C, closed-cup flash point) , followed by column chromatography using silica gel and a hexane/ethyl acetate eluent.

- Monitor reaction progress with GC-MS to detect impurities such as dibromo-methylbenzene derivatives .

Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation (respiratory system hazard) .

- Storage: Classify under Storage Code 8A (combustible, corrosive) in airtight containers away from oxidizers. Maintain temperature <25°C to prevent decomposition .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .

Q. Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Answer:

- NMR Spectroscopy:

- GC-MS: A molecular ion peak at m/z 199.08 (C₉H₁₁Br⁺) with fragments at m/z 91 (tropylium ion) confirms the benzyl bromide backbone .

Q. Advanced: How do reaction conditions influence the formation of byproducts like dibromo derivatives during synthesis?

Answer:

Dibromo byproducts (e.g., 3,4-bis(bromomethyl)-xylene) arise from over-bromination due to:

- Excess Brominating Agent: Limit PBr₃ or HBr to 1.1 equivalents to avoid di-substitution .

- Temperature Control: Higher temperatures (>90°C) accelerate radical chain reactions, increasing dibromo impurities. Use ice baths during reagent addition .

- Solvent Choice: Polar aprotic solvents (e.g., DCM) reduce bromide ion nucleophilicity, suppressing di-substitution .

Q. Advanced: What strategies resolve discrepancies in reported reactivity of this compound compared to its isomers?

Answer:

- Steric and Electronic Analysis: The 3,4-dimethyl groups increase steric hindrance at the benzylic position, reducing SN2 reactivity compared to 3,5-dimethyl isomers. Computational modeling (DFT) can quantify activation energies for nucleophilic substitution .

- Competitive Experiments: Compare reaction rates with 3,5-dimethylbenzyl bromide under identical conditions (e.g., in Williamson ether synthesis). Use HPLC to quantify product ratios .

Q. Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Answer:

- DFT Calculations: Model transition states for nucleophilic attack (e.g., by OH⁻ or CN⁻) to predict preferential substitution at the benzylic carbon versus aromatic positions.

- Hammett Constants: Use σ values for methyl substituents to estimate electronic effects on reaction rates. The 3,4-dimethyl groups exhibit a slight electron-donating effect, stabilizing carbocation intermediates in SN1 pathways .

Properties

IUPAC Name |

4-(bromomethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFQLPGWXMGYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70526808 | |

| Record name | 4-(Bromomethyl)-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94416-66-7 | |

| Record name | 4-(Bromomethyl)-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.